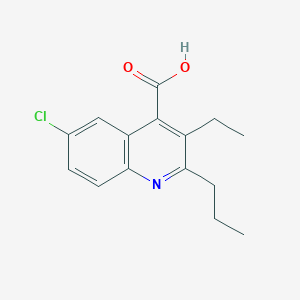

![molecular formula C12H11BrN2O3S B5558315 N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide involves multi-step chemical reactions that incorporate functional groups into the furan and thiophene moieties. For example, the synthesis of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones and their derivatives has been reported, showcasing the reactivity of such compounds with alkyl mono- and di-halides to produce new heterocyclic systems (Sirakanyan et al., 2015). These methodologies often involve the use of catalytic systems and intermediates that facilitate the addition of functional groups or the formation of new rings.

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized by their heterocyclic frameworks, which include furan and thiophene rings as key structural elements. The presence of substituents like the bromo and aminocarbonyl groups influences the electronic distribution and spatial arrangement of the molecule, affecting its reactivity and interaction with biological targets. X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are commonly employed to elucidate the structure of these compounds, providing insights into their conformation and electronic properties.

Chemical Reactions and Properties

Compounds similar to N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide participate in various chemical reactions, including cyclization, alkylation, and condensation, leading to the formation of complex heterocyclic systems. These reactions are often facilitated by the presence of functional groups that can act as nucleophiles or electrophiles, enabling the formation of new bonds and rings (Dyachenko et al., 2019). The chemical properties of these molecules are significantly influenced by their heteroaromatic systems, which can engage in electron-rich interactions and display varied reactivity towards different reagents.

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Aminocarbonylation Reactions

The use of N-substituted formamides in palladium-catalyzed aminocarbonylation reactions represents a significant methodological advancement for the synthesis of amide compounds, eliminating the need for toxic carbon monoxide gas. This approach could potentially be adapted for the synthesis of compounds structurally similar to N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide, offering a safer and more environmentally friendly route to these materials (Sawant, Wagh, Bhatte, & Bhanage, 2011).

Synthetic Utility in Heterocyclic Synthesis

The synthetic utility of the enaminonitrile moiety in heterocyclic synthesis, as demonstrated through the synthesis of new thienopyrimidines, offers insights into the versatility of N-substituted compounds in generating biologically relevant heterocycles. This approach could highlight potential applications in designing new molecules with specific biological activities or material properties (Madkour, Afify, Abdalha, Elsayed, & Salem, 2009).

Applications in Polymer Synthesis

Research on the enzymatic synthesis of furandicarboxylic acid-based semi-aromatic polyamides demonstrates the potential of furan derivatives in creating biobased alternatives to petroleum-derived polymers. Such research underscores the relevance of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide in the development of new materials with applications in sustainability and green chemistry (Jiang, Maniar, Woortman, & Loos, 2016).

Antiprotozoal Agents

The synthesis and evaluation of dicationic imidazo[1,2-a]pyridines for antiprotozoal activity provide an example of how structurally similar compounds could be explored for therapeutic applications. This research could inform efforts to develop N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide derivatives as potential candidates for treating protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Eigenschaften

IUPAC Name |

5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3S/c1-5-6(2)19-12(9(5)10(14)16)15-11(17)7-3-4-8(13)18-7/h3-4H,1-2H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVAUQZOOQECPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(O2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B5558249.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)

![1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5558258.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)

![3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B5558297.png)

![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)

![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)